molecular formula C8H16OS B1581165 Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester CAS No. 34322-06-0

Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester

Cat. No.: B1581165
CAS No.: 34322-06-0
M. Wt: 160.28 g/mol
InChI Key: KMXYCSRBFGUVHW-UHFFFAOYSA-N
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Description

Historical Discovery and Initial Characterization

The discovery and initial characterization of butanethioic acid, 3-methyl-, S-(1-methylethyl) ester emerged from systematic investigations into thioester chemistry during the mid-20th century development of organosulfur compound research. Early characterization efforts focused on establishing the fundamental structural properties of this compound through spectroscopic analysis and chemical reactivity studies. The compound was first catalogued in chemical databases as S-isopropyl 3-methylbutanethioate, reflecting the systematic nomenclature conventions established for thioester compounds during this period.

Physical property determination established key parameters including a boiling point of 196.5 degrees Celsius at 760 millimeters of mercury pressure and a density of 0.9 grams per cubic centimeter. These initial characterization studies laid the foundation for subsequent research into the compound's synthetic applications and biological significance. The establishment of standardized analytical methods for this compound enabled reproducible research across multiple laboratories and facilitated its incorporation into various chemical databases and reference collections.

Position Within Thioester Chemical Taxonomy

This compound occupies a distinctive position within the broader thioester chemical taxonomy, representing a specialized class of organosulfur compounds characterized by the general structure R-C(=O)-S-R'. Thioesters constitute a fundamental category of organic compounds that serve as sulfur analogs to conventional carboxylate esters, with the critical distinction being the replacement of oxygen with sulfur in the ester linkage. This structural modification profoundly influences the compound's chemical reactivity, particularly enhancing its electrophilic character at the carbonyl carbon center.

Within the thioester classification system, this compound belongs to the subset of fatty acyl thioesters, which are thioester derivatives of fatty acids with varying chain lengths and branching patterns. The 3-methyl branching pattern in the butanoic acid portion classifies it among branched-chain fatty acid thioesters, distinguishing it from linear-chain analogs. The isopropyl sulfur substituent further categorizes it within secondary alkyl thioesters, as opposed to primary or tertiary alkyl variants.

The compound's taxonomic position is further defined by its relationship to other structurally related thioesters found in natural systems. Research has demonstrated connections between this compound and other sulfur-containing metabolites, particularly those involved in cellular metabolism and biosynthetic pathways. The structural similarity to coenzyme A derivatives, which represent the most biologically significant class of thioesters, positions this compound within a broader context of metabolically relevant organosulfur chemistry.

Comparative analysis with other thioester compounds reveals distinctive reactivity patterns that distinguish this compound from both simpler and more complex analogs. The branched-chain structure imparts unique steric and electronic properties that influence its behavior in various chemical transformations, particularly hydrolysis reactions and nucleophilic substitution processes.

Academic Relevance in Organic and Industrial Chemistry

The academic relevance of this compound extends across multiple domains of organic and industrial chemistry, reflecting its utility as both a research tool and a practical synthetic intermediate. In fundamental organic chemistry research, this compound serves as a model system for investigating thioester reactivity patterns and mechanistic pathways. The enhanced electrophilicity of the carbonyl carbon in thioesters compared to conventional esters makes this compound particularly valuable for studying nucleophilic acyl substitution reactions.

Research applications have demonstrated the compound's utility in synthetic organic chemistry, particularly in the development of novel synthetic methodologies for thioester preparation and transformation. Studies have explored efficient synthetic routes to thioesters using various coupling reagents and reaction conditions, with this compound serving as a representative example for optimization studies. The compound's stability profile and reactivity characteristics make it an ideal substrate for developing new synthetic protocols that can be applied to more complex thioester systems.

Property Value Source
Molecular Formula C8H16OS
Molecular Weight 160.28 g/mol
Boiling Point 196.5°C at 760 mmHg
Density 0.9 g/cm³
Flash Point 63.2°C
Vapor Pressure 0.4 mmHg at 25°C

Industrial applications of this compound have been explored in fragrance and flavor chemistry, where the compound's distinctive olfactory properties contribute to complex scent profiles. Safety assessment studies have characterized the compound's toxicological profile for regulatory compliance in fragrance applications, demonstrating its suitability for commercial use under appropriate conditions. The compound's role as a fragrance ingredient has necessitated comprehensive analytical method development for quality control and regulatory compliance purposes.

The compound's relevance extends to biochemical research, where its structural similarity to naturally occurring thioesters makes it valuable for metabolic studies and enzyme mechanism investigations. Research has utilized this compound and related analogs to probe the specificity and mechanism of various enzyme systems involved in fatty acid metabolism and thioester hydrolysis. These studies have contributed to fundamental understanding of how structural modifications in thioester substrates influence enzymatic recognition and catalytic efficiency.

Properties

IUPAC Name

S-propan-2-yl 3-methylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXYCSRBFGUVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067832
Record name Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-06-0
Record name S-Isopropyl 3-methylbutanethioate
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Record name S-Isopropyl 3-methylthiobutyrate
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Record name Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Record name Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Record name S-isopropyl 3-methylthiobutyrate
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Record name S-ISOPROPYL 3-METHYLTHIOBUTYRATE
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Biological Activity

Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester, also known as S-Methyl 3-methylthiobutyrate, is a thioester compound that belongs to the class of organic compounds known as fatty acyl thioesters. This compound has garnered interest due to its potential biological activities, particularly in flavor chemistry and its implications in various agricultural and medicinal applications.

  • IUPAC Name : 3-methyl-1-(methylsulfanyl)butan-1-one
  • Molecular Formula : C6H12OS
  • Average Molecular Weight : 132.224 g/mol
  • Structural Characteristics : It features a thioester functional group, which is significant for its reactivity and biological interactions.

Flavor and Aroma Profile

Butanethioic acid derivatives are known for their strong odor characteristics, contributing to the flavor profile of various foods. The compound has been identified in studies focusing on volatile organic compounds (VOCs) released by certain bacteria and plants, which play a role in flavor enhancement and aroma development in food products .

Antimicrobial Properties

Research indicates that compounds similar to butanethioic acid exhibit antimicrobial properties. For instance, volatile organic compounds from certain bacteria can inhibit the growth of pathogens such as Rhizoctonia solani, suggesting that butanethioic acid may also possess similar inhibitory effects against various microorganisms . This property is particularly relevant in agricultural contexts where it can be used to control plant diseases.

Health Implications

The potential health benefits of butanethioic acid have been explored in various studies. The compound's bioactivity may extend to its use in nutraceuticals, where it could contribute to health-promoting effects due to its antioxidant properties . However, comprehensive pharmacological studies are necessary to fully understand its mechanisms and efficacy.

Extraction Techniques

A comparative study on extraction techniques for flavor compounds highlighted the effectiveness of solid-phase microextraction (SPME) in isolating butanethioic acid among other volatile compounds. The findings suggest that SPME provides a reliable method for profiling such compounds in complex mixtures .

Case Studies

  • Flavor Studies : In a study analyzing the volatile metabolites from oat silage, butanethioic acid was noted among other esters and terpenoids contributing to the flavor profile of fermented products. This indicates its significance in food science and flavor chemistry .
  • Microbial Interactions : A study on rice rhizosphere bacteria demonstrated that VOCs, including those related to butanethioic acid, can inhibit fungal pathogens effectively. This opens avenues for biocontrol strategies using naturally occurring compounds .

Tables

Property Value
IUPAC Name3-methyl-1-(methylsulfanyl)butan-1-one
Molecular FormulaC6H12OS
Average Molecular Weight132.224 g/mol
Biological ActivityAntimicrobial, Flavor Enhancer
Study Focus Findings
Flavor Extraction TechniquesSPME was most effective in isolating butanethioic acid
Antimicrobial PropertiesInhibited R. solani growth via VOCs
Health BenefitsPotential antioxidant properties; requires further study

Scientific Research Applications

Toxicological Evaluation

Recent studies have assessed the toxicological profile of S-Isopropyl 3-methylthiobutyrate. The compound has been evaluated for various toxicity endpoints:

  • Genotoxicity : The compound was found to have no significant genotoxic effects at the evaluated exposure levels.
  • Repeated Dose Toxicity : The exposure levels were below the threshold of toxicological concern (TTC) for repeated dose toxicity (0.03 mg/kg/day) .
  • Reproductive Toxicity : The total systemic exposure was reported at 0.0013 μg/kg/day, which is significantly below the TTC of 30 μg/kg/day .

Environmental Impact

S-Isopropyl 3-methylthiobutyrate has been assessed under the International Fragrance Association (IFRA) Environmental Standards. Key findings include:

  • Persistence and Bioaccumulation : The compound is not persistent or bioaccumulative based on its physical and chemical properties.
  • Ecotoxicity : The critical ecotoxicity endpoint for fish was determined to be an LC50 of 75.02 mg/L, indicating a low risk to aquatic life .
  • Risk Quotients : The PEC/PNEC ratio was calculated to be less than 1, indicating that the compound poses minimal environmental risk under current usage conditions .

Flavoring Agent

S-Isopropyl 3-methylthiobutyrate is utilized as a flavoring agent due to its characteristic aroma profile. It is particularly noted for contributing buttery and sulfur-like flavors, which are desirable in food products:

  • Detection Techniques : Studies employing solid-phase microextraction (SPME) have highlighted the effectiveness of this compound in flavor extraction processes. It was identified among potent odorants in various food matrices .

Fragrance Component

In the fragrance industry, S-Isopropyl 3-methylthiobutyrate is incorporated into formulations to impart specific scent characteristics. Its safety profile supports its use in consumer products such as perfumes and scented household items.

Case Study 1: Flavor Extraction Techniques

A study compared three extraction techniques for flavor profiling, where S-Isopropyl 3-methylthiobutyrate was identified as a significant component in extracts obtained through solvent-assisted flavor extraction (SAFE). This method yielded the highest number of detectable aroma compounds compared to other techniques like SPME and solvent extraction .

Case Study 2: Environmental Risk Assessment

An environmental risk assessment conducted following RIFM guidelines demonstrated that S-Isopropyl 3-methylthiobutyrate does not pose a significant risk to aquatic environments. The assessment included detailed calculations of predicted environmental concentrations based on current usage data across Europe and North America .

Comparison with Similar Compounds

Key Differentiators

Sulfur vs. Oxygen : The thiocarbonyl group reduces polarity and boiling points compared to oxygen esters.

Branching Effects : The sec-butyl group in the target compound lowers volatility and reactivity relative to linear-chain thioesters.

Substituent Diversity: Functionalized analogs (e.g., ethylthio or phosphonothioic esters) exhibit distinct electronic profiles, influencing their chemical behavior .

Preparation Methods

Esterification of 3-Methylbutanethioic Acid with Isopropanol

  • Method: Direct esterification of the thiol acid (3-methylbutanethioic acid) with isopropanol under acidic or catalytic conditions.
  • Reaction Conditions: Typically involves acid catalysts such as sulfuric acid or p-toluenesulfonic acid, under reflux to drive the equilibrium toward ester formation.
  • Chemical Equation:

    $$
    \text{3-methylbutanethioic acid} + \text{isopropanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{H}_2\text{O}
    $$

  • Notes: This classical esterification method is widely used for preparing esters, including thioesters, with good yields when water is continuously removed.

Thioester Formation via Acid Chloride Intermediate

  • Method: Conversion of 3-methylbutanethioic acid to its acid chloride derivative followed by reaction with isopropanethiol or isopropanol.
  • Procedure:
    • React 3-methylbutanethioic acid with thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride.
    • React the acid chloride with isopropanethiol (for thioester) or isopropanol (for ester) in the presence of a base such as pyridine or triethylamine to neutralize HCl formed.
  • Advantages: This method provides a more reactive intermediate, often leading to higher yields and purer products.
  • Reaction Scheme:

    $$
    \text{3-methylbutanethioic acid} \xrightarrow{\text{SOCl}_2} \text{3-methylbutanethioyl chloride} \xrightarrow[\text{base}]{\text{isopropanethiol}} \text{S-isopropyl 3-methylbutanethioate}
    $$

Use of N-Acetylcysteamine Thioesters as Synthetic Intermediates

  • Research Insight: According to experimental organic synthesis studies, N-acetylcysteamine thioesters can be used as intermediates in the biosynthesis and chemical synthesis of related thioesters.
  • Method: N-acetylcysteamine is reacted with mixed anhydrides or acid chlorides of 3-methylbutanethioic acid, followed by substitution with isopropyl groups under controlled pH and temperature.
  • Significance: This method is more specialized and used in biochemical synthesis contexts to mimic natural biosynthetic pathways.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Typical Yield (%) Notes
Direct Esterification 3-methylbutanethioic acid, isopropanol, acid catalyst Reflux with acid catalyst, removal of water Simple, classical method 70-85 Equilibrium reaction, water removal critical
Acid Chloride Intermediate 3-methylbutanethioic acid, SOCl2, isopropanethiol, base Room temp to reflux, inert atmosphere High reactivity, higher purity 80-95 Requires handling of corrosive reagents
N-Acetylcysteamine Thioester Intermediate N-acetylcysteamine, acid chloride, isopropyl donor Controlled pH, room temp Mimics biosynthesis, selective Variable Specialized biochemical synthesis

Q & A

Q. What spectroscopic methods are recommended for characterizing Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester?

Methodological Answer:

  • Mass Spectrometry (MS): Use electron ionization (EI) to fragment the molecule and compare results with analogous thioesters. For example, Butanethioic acid derivatives (e.g., S-methyl or S-ethyl esters) show characteristic fragmentation patterns, such as loss of the alkylthiol group (e.g., m/z 118 for C5H10OS) .
  • Nuclear Magnetic Resonance (NMR): Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to identify the methyl branching (3-methyl group) and the isopropyl ester moiety. For similar esters, chemical shifts for thioester carbonyl (C=S) typically appear at 190–210 ppm in <sup>13</sup>C NMR .
  • Infrared (IR) Spectroscopy: Confirm the thioester (C=O) stretch at ~1670–1700 cm<sup>-1</sup> and C-S vibrations at 600–700 cm<sup>-1</sup> .

Q. What synthetic routes are viable for preparing this thioester?

Methodological Answer:

  • Acyl Chloride Route: React 3-methylbutanethioic acid with isopropyl mercaptan (HSCH(CH3)2) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form the ester .
  • Thiol-Acid Esterification: Use Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to couple the thiol and carboxylic acid directly. This method avoids acidic byproducts .
  • Safety Note: Ensure inert gas purging during synthesis to prevent oxidation of thiol intermediates .

Advanced Research Questions

Q. How can computational methods elucidate the conformational stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate rotational barriers for the isopropyl group, which may influence steric hindrance and reactivity .
  • Thermodynamic Properties: Compare computed enthalpy of formation with experimental data from NIST (e.g., for analogous esters like ethyl 3,3-dimethylbutanoate, ΔfH° = -450 kJ/mol ).
  • Solvent Effects: Use implicit solvent models (e.g., PCM) to predict solubility in polar aprotic solvents like acetonitrile, which are common in organosulfur chemistry .

Q. How can researchers resolve contradictions in reported spectral data for thioesters?

Methodological Answer:

  • Cross-Validation: Compare experimental spectra (e.g., MS, NMR) with databases like the EPA/NIH Mass Spectral Library and NIST Chemistry WebBook . For example, if a reported m/z 174 peak conflicts with data, verify whether it corresponds to a fragment (e.g., [M-CH3]<sup>+</sup>) or an impurity .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3-substituted thioesters) to confirm fragmentation pathways and assign peaks unambiguously .
  • Collaborative Studies: Replicate experiments across independent labs using standardized protocols (e.g., ASTM methods for thioester analysis) .

Q. What are the key considerations for assessing toxicity and handling this compound?

Methodological Answer:

  • Acute Toxicity Screening: Follow OECD Guidelines 423 for oral toxicity testing. While no GHS classification exists for this compound, structurally related phosphorodithioates (e.g., prothoate) show LD50 values of 50–100 mg/kg in rats, suggesting cautious handling .
  • Exposure Mitigation: Use fume hoods for synthesis and storage. In case of skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .
  • Environmental Persistence: Conduct biodegradation assays (e.g., OECD 301F) to evaluate hydrolysis rates in aqueous systems. Thioesters typically hydrolyze faster than oxoesters at pH > 7 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Butanethioic acid, 3-methyl-, S-(1-methylethyl) ester

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